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Compound of Interest

Compound Name: 7-(Trifluoromethyl)-4-quinolinol

Cat. No.: B1202929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-(Trifluoromethyl)-1H-quinolin-4-one, a fluorinated quinoline derivative, represents a significant

scaffold in medicinal chemistry and drug discovery. The quinoline core is a common feature in a

wide array of biologically active compounds, exhibiting properties ranging from antimicrobial

and antimalarial to anticancer activities. The incorporation of a trifluoromethyl group at the 7-

position can significantly enhance the molecule's lipophilicity, metabolic stability, and binding

affinity to target proteins, making it a valuable building block for the development of novel

therapeutics. This technical guide provides a comprehensive overview of the characterization

of 7-(Trifluoromethyl)-1H-quinolin-4-one, including its synthesis, physical and spectroscopic

properties, and potential biological relevance.

Physicochemical Properties
7-(Trifluoromethyl)-1H-quinolin-4-one, also known as 7-(Trifluoromethyl)-4-quinolinol, is a

light grayish-beige powder.[1] A summary of its key physical and chemical properties is

presented in Table 1.

Table 1: Physicochemical Properties of 7-(Trifluoromethyl)-1H-quinolin-4-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1202929?utm_src=pdf-interest
https://www.benchchem.com/product/b1202929?utm_src=pdf-body
https://www.chemicalbook.com/ProductChemicalPropertiesCB1380866_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 322-97-4 [1][2][3]

Molecular Formula C₁₀H₆F₃NO [1][2]

Molecular Weight 213.16 g/mol [1][2]

Melting Point 266-269 °C [1][2][4]

Appearance Light grayish-beige powder [1]

Boiling Point (Predicted) 311.9 ± 37.0 °C [1]

Density (Predicted) 1.3581 g/cm³ [1]

pKa (Predicted) 3.79 ± 0.40 [1]

Synthesis
The synthesis of 7-(Trifluoromethyl)-1H-quinolin-4-one is most commonly achieved through the

Gould-Jacobs reaction. This well-established method for the preparation of 4-hydroxyquinolines

involves the condensation of an aniline derivative with a malonic ester derivative, followed by

thermal cyclization.[5]

Experimental Protocol: Gould-Jacobs Synthesis
A plausible and commonly utilized synthetic route for 7-(Trifluoromethyl)-1H-quinolin-4-one

involves the following steps, adapted from established protocols for similar quinoline

derivatives:[5][6]

Step 1: Condensation

In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl

ethoxymethylenemalonate (1.0 equivalent).[6]

Heat the mixture at 125 °C for 1-2 hours. During this time, ethanol will distill off as a

byproduct.[6]

Step 2: Cyclization
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In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such

as Dowtherm A or diphenyl ether to 250 °C.[6]

Slowly and carefully add the reaction mixture from Step 1 to the hot solvent.

Maintain the temperature at 250 °C and allow the reaction to reflux for 30-60 minutes. The

product is expected to precipitate from the hot solution.[6]

Allow the mixture to cool to room temperature.

Add hexane to dilute the mixture and aid in the filtration process.

Collect the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, by

vacuum filtration and wash with hexane to remove the high-boiling point solvent.[6]

Step 3: Hydrolysis and Decarboxylation

The resulting ethyl ester from Step 2 can be hydrolyzed to the corresponding carboxylic acid

by heating with a base such as potassium hydroxide in a suitable solvent system (e.g., water

and ethylene glycol), which can be facilitated by microwave heating.[1]

Subsequent acidification and heating will lead to decarboxylation to yield the final product, 7-

(Trifluoromethyl)-1H-quinolin-4-one.
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Step 1: Condensation

Step 2: Cyclization

Step 3: Hydrolysis & Decarboxylation
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Spectroscopic Characterization
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Detailed experimental spectroscopic data for 7-(Trifluoromethyl)-1H-quinolin-4-one is not widely

available in the public domain. However, based on the known structure and data from related

compounds, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 7-(Trifluoromethyl)-1H-quinolin-4-one

Technique Predicted Data

¹H NMR

Aromatic protons (δ 7.0-8.5 ppm), with

characteristic splitting patterns for the quinoline

ring system. A broad singlet for the N-H proton.

¹³C NMR

Aromatic carbons (δ 110-150 ppm), a carbonyl

carbon (C=O) signal downfield (δ > 160 ppm),

and a quartet for the trifluoromethyl carbon due

to C-F coupling.

IR (Infrared)

N-H stretching vibration (~3200-3400 cm⁻¹),

C=O stretching vibration (~1650 cm⁻¹), C=C

aromatic stretching vibrations (~1400-1600

cm⁻¹), and strong C-F stretching vibrations

(~1100-1300 cm⁻¹).

Mass Spectrometry (EI)

A molecular ion peak (M⁺) at m/z = 213.

Fragmentation may involve the loss of CO (m/z

= 185) and subsequent fragmentation of the

quinoline ring.

Biological Activity and Signaling Pathways
While direct biological studies on 7-(Trifluoromethyl)-1H-quinolin-4-one are limited in publicly

accessible literature, the broader class of quinoline derivatives has been extensively

investigated for various pharmacological activities.[7] Notably, several studies have highlighted

the potential of quinoline-based compounds as inhibitors of the mammalian target of rapamycin

(mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is

often dysregulated in cancer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/key-applications-of-7-trifluoromethyl-4-quinolinol-in-synthesis-fl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2.

Inhibition of this pathway is a key strategy in cancer therapy. Given that a tricyclic

benzonaphthyridinone mTOR inhibitor was developed from a quinoline-containing lead

compound, it is plausible that 7-(Trifluoromethyl)-1H-quinolin-4-one could serve as a scaffold

for the design of novel mTOR inhibitors.

Derivatives of 7-trifluoromethylquinoline have also been synthesized and evaluated for their

analgesic and anti-inflammatory properties, suggesting that this core structure may have

multiple therapeutic applications.[8]
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Conclusion
7-(Trifluoromethyl)-1H-quinolin-4-one is a valuable heterocyclic compound with significant

potential in drug discovery. Its synthesis can be reliably achieved through the Gould-Jacobs

reaction. While detailed experimental spectroscopic data is not readily available, its structural

features suggest predictable spectral characteristics. The quinoline scaffold, particularly when

substituted with a trifluoromethyl group, is a promising starting point for the development of

inhibitors targeting key cellular signaling pathways, such as the mTOR pathway. Further
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investigation into the biological activities of this specific compound is warranted to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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